BenchChemオンラインストアへようこそ!

Roflumilast

PDE4 inhibition enzyme potency IC₅₀

Roflumilast (162401-32-3) is a sub-nanomolar PDE4 inhibitor (IC50 0.7 nM) with dual parent/N-oxide pharmacology delivering 10–12× greater PDE4 inhibitory exposure than parent alone. 200-fold more potent than apremilast, it is the only PDE4 inhibitor approved for both systemic COPD and topical dermatology. Crystalline polymorph quality (ICH purity) ensures reproducible API performance. Not interchangeable with other PDE4 inhibitors. Order now for research or development.

Molecular Formula C17H14Cl2F2N2O3
Molecular Weight 403.2 g/mol
CAS No. 162401-32-3
Cat. No. B1684550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRoflumilast
CAS162401-32-3
SynonymsBY217;  BY-217;  BY 217;  B 9302-107;  B9302-107;  B-9302-107;  BYK 20869;  BYK-20869;  BYK20869;  Daxas;  Daliresp
Molecular FormulaC17H14Cl2F2N2O3
Molecular Weight403.2 g/mol
Structural Identifiers
SMILESC1CC1COC2=C(C=CC(=C2)C(=O)NC3=C(C=NC=C3Cl)Cl)OC(F)F
InChIInChI=1S/C17H14Cl2F2N2O3/c18-11-6-22-7-12(19)15(11)23-16(24)10-3-4-13(26-17(20)21)14(5-10)25-8-9-1-2-9/h3-7,9,17H,1-2,8H2,(H,22,23,24)
InChIKeyMNDBXUUTURYVHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancesolid powder
SolubilitySparingly soluble
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Roflumilast (CAS 162401-32-3) Procurement Guide: PDE4 Inhibitor Class Baseline and Differentiation Context


Roflumilast (CAS 162401-32-3) is a selective phosphodiesterase‑4 (PDE4) inhibitor belonging to the benzamide derivative class [1]. It functions as an orally bioavailable anti‑inflammatory agent approved for severe chronic obstructive pulmonary disease (COPD) associated with chronic bronchitis and a history of exacerbations, with topical formulations also approved for plaque psoriasis and atopic dermatitis [1]. Roflumilast is extensively metabolized to its pharmacologically active N‑oxide metabolite, which accounts for >90% of total PDE4 inhibitory activity in vivo [2]. Unlike other PDE4 inhibitors in its class, roflumilast's differentiation stems from its sub‑nanomolar enzyme potency, isoform selectivity profile, and unique active‑metabolite pharmacokinetics that confer once‑daily dosing and distinct clinical positioning.

Roflumilast (CAS 162401-32-3) Procurement: Why PDE4 Inhibitors Cannot Be Interchanged Without Performance Risk


The PDE4 inhibitor class exhibits marked heterogeneity in enzyme inhibitory potency, isoform selectivity, pharmacokinetic profiles, and clinical regulatory approval status, rendering direct substitution among members scientifically and clinically unsound. Roflumilast demonstrates approximately 200‑fold greater PDE4 inhibitory potency (IC₅₀ = 0.7–0.8 nM) than apremilast (IC₅₀ = 74–140 nM) and over 100‑fold greater potency than cilomilast (IC₅₀ = 110 nM) in enzyme assays [1][2]. Furthermore, roflumilast's unique dual‑active entity pharmacology—parent compound plus active N‑oxide metabolite—produces a total PDE4 inhibitory exposure (AUC) that exceeds that of the parent drug alone by approximately 10‑ to 12‑fold, a characteristic not shared by other PDE4 inhibitors such as cilomilast or apremilast [3]. Roflumilast is also the only PDE4 inhibitor with regulatory approval for systemic use in COPD and topical use in plaque psoriasis and atopic dermatitis, whereas apremilast is restricted to oral psoriasis/psoriatic arthritis indications and cilomilast was discontinued in Phase III development [4]. These fundamental differences in potency, metabolism, and approved applications preclude generic substitution across PDE4 inhibitor members without compromising efficacy, safety, or regulatory compliance.

Roflumilast (CAS 162401-32-3) Technical Differentiation: Quantitative Evidence Versus PDE4 Inhibitor Comparators


Roflumilast Versus Apremilast and Crisaborole: PDE4 Inhibitory Potency Comparison by IC₅₀ Values

In enzyme inhibition assays, roflumilast exhibits an IC₅₀ value of 0.7 nM for PDE4, compared with 140 nM for apremilast and 750 nM for crisaborole [1]. This represents a 200‑fold higher potency of roflumilast relative to apremilast and a 1,071‑fold higher potency relative to crisaborole [1].

PDE4 inhibition enzyme potency IC₅₀ dose requirement

Roflumilast PDE4 Isoenzyme Selectivity: 10,000‑Fold Window Over PDE1–PDE3 and PDE5

Roflumilast inhibits PDE4 activity from human neutrophils with an IC₅₀ of 0.8 nM without affecting PDE1 (bovine brain), PDE2 (rat heart), and PDE3 and PDE5 (human platelets) even at concentrations 10,000‑fold higher than the PDE4 IC₅₀ [1]. In contrast, early‑generation PDE4 inhibitors such as rolipram exhibit significant emetic and central nervous system side effects attributed to lower isoform selectivity and higher brain penetration [2].

PDE isoenzyme selectivity off‑target risk safety pharmacology

Roflumilast Versus Cilomilast: Pharmacokinetic Differentiation in Terminal Half‑Life

In comparative pharmacokinetic analysis, roflumilast demonstrates terminal plasma half‑lives (t₁/₂) of 15–17 hours for the parent compound and 25–30 hours for the active N‑oxide metabolite, whereas cilomilast exhibits a terminal half‑life of only 6–8 hours . Roflumilast's absolute bioavailability is 79%, compared with 96% for cilomilast, but the prolonged half‑life of roflumilast and its active metabolite enables true once‑daily dosing, while cilomilast requires multiple daily administration for sustained PDE4 inhibition .

pharmacokinetics half‑life once‑daily dosing active metabolite

Roflumilast Active Metabolite N‑Oxide: 12‑Fold Greater Systemic Exposure Than Parent Compound

Following oral administration of roflumilast 500 µg, the area under the plasma concentration‑time curve (AUC) of the active metabolite roflumilast N‑oxide exceeds that of the parent compound by a factor of 12 (metabolic ratio 12.4 after oral dosing versus 7.4 after intravenous administration) [1]. This active metabolite accounts for >90% of total PDE4 inhibitory activity in vivo [2]. In contrast, other PDE4 inhibitors such as apremilast and cilomilast do not possess pharmacologically active metabolites that significantly contribute to their therapeutic effect [3].

active metabolite AUC exposure pharmacodynamic duration dual‑active pharmacology

Roflumilast Crystalline Form Stability: Improved Humidity Resistance and Bioavailability

A patented crystalline form of roflumilast (CN102351787A) demonstrates chemical purity with maximum impurities less than 1‰, high optical purity, and notably improved stability against humidity compared with standard forms, along with enhanced aqueous solubility and bioavailability [1]. Additionally, crystal growth inhibition technology using hexylene glycol has been shown to prevent roflumilast crystal size increase during storage, preserving bioavailability and efficacy throughout shelf life [2].

crystalline form polymorph stability formulation bioavailability manufacturing quality

Roflumilast CYP1A2‑Mediated Metabolism: Smoker Versus Non‑Smoker Pharmacokinetic Equivalence

Roflumilast metabolism to its active N‑oxide is mediated by CYP1A2 and CYP3A4 [1]. In a clinical pharmacokinetic study comparing 12 smokers versus 12 non‑smokers following 500 mcg oral roflumilast, there was no significant difference in Cₘₐₓ between the two groups, despite CYP1A2 induction in smokers [2]. This contrasts with other CYP1A2‑substrate drugs such as theophylline, which exhibit clinically significant pharmacokinetic alterations and require dose adjustment in smokers [3].

CYP1A2 drug‑drug interaction smoking effect pharmacokinetic variability

Roflumilast (CAS 162401-32-3) Evidence‑Backed Application Scenarios for Scientific and Industrial Use


Chronic Obstructive Pulmonary Disease (COPD) Exacerbation Prevention in Frequent Exacerbator Phenotype with Chronic Bronchitis

Roflumilast 500 mcg oral once daily is indicated for reducing COPD exacerbations in patients with severe COPD associated with chronic bronchitis and a history of exacerbations [1]. This application is supported by roflumilast's 200‑fold higher PDE4 inhibitory potency versus apremilast [2] and its sustained 24‑hour pharmacodynamic effect driven by the active N‑oxide metabolite (12‑fold greater AUC exposure than parent drug) [3], which ensures continuous anti‑inflammatory target engagement required for exacerbation prevention. The RELIANCE trial (NCT04069312), a 72‑month non‑inferiority study comparing roflumilast with azithromycin for COPD exacerbation prevention, further validates its long‑term clinical positioning [4].

Topical Therapy for Plaque Psoriasis and Atopic Dermatitis

Topical roflumilast formulations (0.3% cream/foam for plaque psoriasis; 0.15% cream for atopic dermatitis) leverage the compound's high PDE4 inhibitory potency (IC₅₀ = 0.7 nM) and favorable safety profile to provide localized anti‑inflammatory efficacy with minimal systemic exposure [1][2]. Clinical trials (DERMIS‑1/DERMIS‑2 and INTEGUMENT‑I/INTEGUMENT‑II) have established once‑daily topical roflumilast as an effective steroid‑sparing option for chronic inflammatory dermatoses [1]. The 200‑fold greater potency of roflumilast relative to apremilast [2] directly translates to lower required topical concentrations (0.15–0.3%) compared with other PDE4 topical agents such as crisaborole (2% ointment).

Investigational Neurological and Psychiatric Applications

Roflumilast is under investigation for cognitive enhancement and antidepressant augmentation based on preclinical and early‑stage clinical evidence of PDE4‑mediated effects on memory and synaptic plasticity [1]. Clinical trials are evaluating roflumilast as an adjunct to antidepressants in major depressive disorder (NCT number not provided) and for cognitive effects in mild cognitive impairment [1]. For procurement in research settings, roflumilast's high PDE4 selectivity (>10,000‑fold over PDE1–3 and PDE5) [2] and defined CYP1A2/3A4 metabolic pathway [3] make it a preferred tool compound for investigating PDE4‑specific pharmacology in neurological disease models compared with less selective PDE4 inhibitors such as rolipram, which exhibit confounding emetic and behavioral effects.

Pharmaceutical Development and Generic API Procurement

For generic pharmaceutical development and API procurement, roflumilast's crystalline form polymorphism requires rigorous quality control. Patented crystalline forms (CN102351787A) demonstrating improved humidity stability and high chemical purity (<1‰ impurities) offer formulation advantages for solid oral dosage forms [1]. Crystal growth inhibition technology using hexylene glycol addresses storage‑related crystal size increases that can impair bioavailability [2]. Procurement specifications should mandate validated polymorph identity, impurity profiles meeting ICH guidelines, and stability‑indicating analytical methods, as crystalline form variations may impact dissolution and bioequivalence in generic product development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Roflumilast

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.